molecular formula C6H9Br B054522 Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) CAS No. 113555-33-2

Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)

Cat. No. B054522
M. Wt: 161.04 g/mol
InChI Key: MWKUJRCRSYJQCP-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. 2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI).

Mechanism Of Action

The mechanism of action of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) is not fully understood. However, it has been suggested that it may act as an alkylating agent, which can covalently modify nucleophilic sites in biomolecules such as DNA and proteins. This can lead to the disruption of cellular processes and ultimately cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) have not been extensively studied. However, it has been reported to exhibit cytotoxicity against various cancer cell lines in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) in lab experiments is its unique chemical structure, which can lead to the formation of novel compounds with unique properties. However, one limitation is its cytotoxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI). One direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, its potential use in the development of new materials with unique properties can also be explored. Finally, the study of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications.

Synthesis Methods

The synthesis of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) involves the reaction of 1,3-cyclohexadiene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction leads to the formation of a mixture of two diastereomers, namely (1α,2α,4α)-2-bromobicyclo[2.2.0]hexane and (1β,2β,4β)-2-bromobicyclo[2.2.0]hexane. The diastereomers can be separated by column chromatography or recrystallization.

Scientific Research Applications

Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it has been used as a building block for the synthesis of various biologically active compounds. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, it has been explored for its potential use in the development of new materials with unique properties.

properties

CAS RN

113555-33-2

Product Name

Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

(1R,2R,4R)-2-bromobicyclo[2.2.0]hexane

InChI

InChI=1S/C6H9Br/c7-6-3-4-1-2-5(4)6/h4-6H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

MWKUJRCRSYJQCP-HSUXUTPPSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1C[C@H]2Br

SMILES

C1CC2C1CC2Br

Canonical SMILES

C1CC2C1CC2Br

synonyms

Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)- (9CI)

Origin of Product

United States

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